
AZ7550
概要
説明
AZ 7550は、オシメルチニブとしても知られるAZD9291の活性代謝物です。AZ 7550は、インスリン様成長因子1受容体(IGF1R)および上皮成長因子受容体(EGFR)に対する阻害活性で知られています。 これは、特にがん細胞が第1世代EGFR阻害剤に対して耐性を発達させた場合、非小細胞肺がんの治療に大きな可能性を示しています .
科学的研究の応用
Treatment of Non-Small Cell Lung Cancer
AZ7550 plays a critical role as a metabolite in the therapeutic landscape for NSCLC. Osimertinib, with this compound as one of its metabolites, has demonstrated efficacy against tumors harboring the T790M mutation, which is often resistant to first-generation EGFR inhibitors . The presence of this compound contributes to the overall therapeutic effect observed in patients receiving osimertinib.
Pharmacokinetics and Exposure-Response Relationship
Research indicates that higher exposure levels to this compound correlate with increased severity of certain adverse events (AEs) during osimertinib therapy. A study involving 53 patients with advanced NSCLC found significant associations between the area under the curve (AUC) of this compound and grade ≥ 2 paronychia and anorexia . This suggests that monitoring this compound levels could be beneficial for managing AEs effectively.
Adverse Event | p-value |
---|---|
Paronychia | 0.043 |
Anorexia | 0.011 |
Diarrhea (osimertinib) | 0.026 |
Diarrhea (AZ5104) | 0.049 |
Therapeutic Drug Monitoring
Given the relationship between this compound exposure and adverse events, therapeutic drug monitoring could be a valuable strategy in clinical practice. By assessing this compound levels, healthcare providers can tailor osimertinib dosing to minimize side effects while maximizing therapeutic benefits .
Preclinical Studies
Preclinical evaluations have demonstrated that this compound, along with its parent compound osimertinib, exhibits significant brain penetration capabilities. This characteristic is particularly relevant for treating brain metastases in NSCLC patients, as studies have shown that both compounds maintain effective concentrations within central nervous system tissues .
作用機序
AZ 7550は、インスリン様成長因子1受容体(IGF1R)と上皮成長因子受容体(EGFR)の活性を阻害することによってその効果を発揮します。これらの受容体の活性部位に結合し、その活性化とそれに続くシグナル伝達を阻害します。 この阻害は、細胞の増殖と生存経路の抑制につながり、最終的にはがん細胞の死につながります .
類似の化合物との比較
類似の化合物
AZD9291(オシメルチニブ): AZ 7550の親化合物であり、強力なEGFR阻害活性で知られています。
AZ 5104: AZD9291の別の活性代謝物であり、EGFRに対する同様の阻害活性を持っています。
ゲフィチニブ: 非小細胞肺がんの治療に使用される第1世代EGFR阻害剤。
エルロチニブ: 同様の用途を持つ別の第1世代EGFR阻害剤
AZ 7550の独自性
生化学分析
Biochemical Properties
AZ7550 interacts with various enzymes and proteins within the body. It is known to inhibit the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay with an IC50 of 1.6 μM . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It inhibits EGFR autophosphorylation in H1975 and PC-9 cells, as well as in LoVo cells expressing wild-type EGFR . This inhibition can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It inhibits the insulin-like growth factor 1 receptor (IGF-1R) in a cell-free assay . It also inhibits EGFR autophosphorylation in H1975 and PC-9 cells expressing the respective constitutively active mutants EGFR T790M/L858R and EGFR Exon19del .
Temporal Effects in Laboratory Settings
It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .
Metabolic Pathways
This compound is a substrate of cytochrome P450 enzymes and is primarily metabolized by CYP3A . The major metabolic pathway of this compound involves demethylation .
Transport and Distribution
It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .
Subcellular Localization
It is known that this compound is an active metabolite of AZD9291, and it circulates at approximately 10% of the concentration of the parent compound .
準備方法
合成経路と反応条件
AZ 7550の合成は、親化合物AZD9291から開始される複数のステップを含みます。このプロセスには通常、次の手順が含まれます。
コア構造の形成: AZ 7550のコア構造は、ピリミジン環とインドール環の形成を含む一連の化学反応によって合成されます。
官能基化: その後、コア構造は、所望の化学的特性を得るためにさまざまな置換基で官能基化されます。
工業生産方法
AZ 7550の工業生産は、同様の合成経路に従いますが、より大規模です。 このプロセスは、効率とコスト効率のために最適化されており、多くの場合、自動化されたシステムと高度な精製技術が組み込まれており、一貫した品質と収率が保証されます .
化学反応の分析
反応の種類
AZ 7550は、次を含むいくつかの種類の化学反応を起こします。
酸化: AZ 7550は、さまざまな酸化された代謝物を形成するために酸化することができます。
還元: 還元反応は、AZ 7550を異なる化学的特性を持つ還元形に変換することができます。
一般的な試薬と条件
AZ 7550を含む反応で使用される一般的な試薬には、以下が含まれます。
酸化剤: 過酸化水素や過マンガン酸カリウムなど。
還元剤: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなど。
置換剤: ハロゲンやアルキル化剤など.
形成される主要な生成物
科学研究アプリケーション
AZ 7550は、次を含む幅広い科学研究アプリケーションを持っています。
化学: EGFR阻害剤とその代謝物の挙動を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響と治療薬としての可能性について調査されています。
医学: 非小細胞肺がんやEGFR変異を伴う他の癌の治療における可能性を探っています。
類似化合物との比較
Similar Compounds
AZD9291 (Osimertinib): The parent compound of AZ 7550, known for its potent EGFR inhibitory activity.
AZ 5104: Another active metabolite of AZD9291, with similar inhibitory activity against EGFR.
Gefitinib: A first-generation EGFR inhibitor used in the treatment of non-small cell lung cancer.
Erlotinib: Another first-generation EGFR inhibitor with similar applications
Uniqueness of AZ 7550
Its activity against resistant cancer cell lines further enhances its therapeutic potential .
生物活性
AZ7550 is an active metabolite of osimertinib, a targeted therapy for non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations. Understanding the biological activity of this compound is crucial for optimizing treatment regimens and managing adverse events (AEs) associated with osimertinib therapy. This article synthesizes findings from various studies to present a comprehensive overview of this compound's pharmacokinetics, efficacy, and safety profile.
Pharmacokinetics of this compound
This compound is produced through the demethylation of osimertinib's terminal amine and circulates in the bloodstream at approximately 10% of the parent compound's concentration. Notably, it exhibits a longer half-life compared to osimertinib, leading to higher accumulation in the body. This characteristic may influence both efficacy and toxicity profiles in patients undergoing treatment.
Key Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | Longer than osimertinib |
Circulation | ~10% of osimertinib levels |
AUC (Area Under Curve) | Significant correlation with AEs |
Efficacy of this compound
This compound demonstrates comparable potency to osimertinib against wild-type EGFR, making it a relevant player in the therapeutic landscape for NSCLC. However, its efficacy against specific mutations, such as T790M, varies when compared to its counterpart AZ5104, which exhibits higher potency.
In Vitro and In Vivo Studies
- In Vitro Potency : Studies indicate that this compound maintains similar inhibitory effects on EGFR phosphorylation as osimertinib when tested against various kinases. However, it shows reduced potency against certain mutations compared to AZ5104 .
- In Vivo Efficacy : In murine models, this compound effectively inhibited tumor growth associated with EGFR mutations, supporting its role as a significant metabolite in therapeutic contexts .
Adverse Events Associated with this compound
The relationship between this compound exposure and AEs has been explored in various studies. An observational study involving 53 patients receiving osimertinib revealed significant associations between higher AUC values of this compound and the occurrence of grade ≥ 2 paronychia and anorexia .
Notable Adverse Events
Adverse Event | Association with this compound |
---|---|
Paronychia | p = 0.043 |
Anorexia | p = 0.011 |
Diarrhea | p = 0.026 (osimertinib) |
Severe AEs | Correlated with genetic polymorphisms |
Case Studies and Clinical Observations
Several case studies highlight the clinical relevance of monitoring this compound levels during osimertinib therapy. For instance, patients exhibiting severe AEs were found to have elevated levels of both AZ5104 and this compound, suggesting that therapeutic drug monitoring (TDM) could be beneficial for managing toxicity .
特性
IUPAC Name |
N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31N7O2/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROCWKZRGJYPTG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31N7O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301104157 | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1421373-99-0 | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-99-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methoxy-5-((4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl)amino)-2-(methyl(2-(methylamino)ethyl)amino)phenyl)-2-propenamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373990 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-[4-Methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]-2-[methyl[2-(methylamino)ethyl]amino]phenyl]-2-propenamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301104157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AZ-7550 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NI2ZUZ6F4O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。